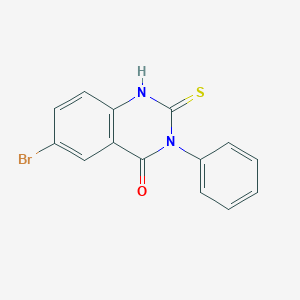

6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQBHLQJGGBSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354910 | |

| Record name | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18009-07-9 | |

| Record name | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one"

This guide details a reliable and well-characterized method for the synthesis of this compound. The procedure, rooted in a classical cyclocondensation reaction, is robust and provides good yields. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently reproduce this synthesis and utilize the target compound for further investigation in drug discovery and development, particularly leveraging its potential as an anticancer agent. [2]

References

-

Wikipedia. Phenyl isothiocyanate. [Link]

-

Organic Syntheses. Phenyl isothiocyanate. [Link]

-

Wiley Online Library. Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. [Link]

-

National Institutes of Health (NIH). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

-

Royal Society of Chemistry. A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. [Link]

-

ResearchGate. The reaction mechanism to produce compound 13. [Link]

-

National Institutes of Health (NIH). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]

-

Beilstein Journals. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]

-

Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

-

National Institutes of Health (NIH). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

-

Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]

-

National Institutes of Health (NIH). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]

-

Auctores Online. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]

-

Auctores Online. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2- (O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. [Link]

-

Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]

-

Mansoura University. NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. [Link]

-

National Institutes of Health (NIH). Quinazoline derivatives: synthesis and bioactivities. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mediresonline.org [mediresonline.org]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one: Chemical Properties, Synthesis, and Biological Potential

A Senior Application Scientist's Synthesis of Technical Data and Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals.

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core is a heterocyclic motif of significant interest in medicinal and pharmaceutical science, owing to the broad spectrum of biological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The strategic substitution on the quinazolinone ring system allows for the fine-tuning of its pharmacological profile, making it a versatile scaffold for drug design and development. This guide focuses on a specific derivative, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, providing a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its therapeutic potential based on current research. The presence of a bromine atom at the 6-position, a mercapto group at the 2-position, and a phenyl group at the 3-position imparts distinct chemical and biological characteristics to this molecule, making it a subject of interest for further investigation and derivatization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉BrN₂OS | [1] |

| Molecular Weight | 333.20 g/mol | [1] |

| CAS Number | 18009-07-9 | [1] |

| Melting Point | 276.9-279.0 °C | [2] |

| Appearance | White solid (likely) | Inferred from related compounds |

| Solubility | Likely soluble in polar aprotic solvents like DMSO and DMF, with limited solubility in alcohols.[3] | Inferred from related compounds |

Note: Solubility data is inferred from structurally similar compounds and may require experimental verification.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of the expected spectroscopic data based on the analysis of closely related compounds.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazolinone ring and the phenyl substituent. A broad singlet corresponding to the thiol proton (-SH) is also anticipated, which is exchangeable with D₂O. The chemical shifts (δ) are predicted as follows:

-

¹³C NMR (126 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include:

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 | N-H stretching (if tautomerism occurs) |

| ~3100-3000 | Aromatic C-H stretching |

| ~2600-2550 | S-H stretching (thiol) |

| ~1680-1650 | C=O stretching (amide) |

| ~1600, ~1480 | Aromatic C=C stretching |

| ~1250 | C=S stretching |

| ~700-550 | C-Br stretching |

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 332 and an (M+2)⁺ peak of similar intensity at m/z 334, which is characteristic of a bromine-containing compound.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a one-pot reaction involving the condensation of 5-bromoanthranilic acid with phenyl isothiocyanate.

Synthetic Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of the title compound.[4]

Materials:

-

5-Bromoanthranilic acid

-

Phenyl isothiocyanate

-

Absolute ethanol

-

Triethylamine

Procedure:

-

A mixture of 5-bromoanthranilic acid (2.16 g, 10 mmol), phenyl isothiocyanate (1.8 mL, 15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is prepared in a round-bottom flask.

-

The reaction mixture is refluxed at 65 °C for 20 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature.

-

The precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to yield this compound as a solid. The reported yield for this reaction is 83.2%.[4]

Caption: Synthetic workflow for this compound.

Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the nucleophilic thiol group and the electrophilic centers within the quinazolinone ring.

2.2.1. S-Alkylation

The thiol group at the 2-position is readily deprotonated to form a thiolate anion, which is a potent nucleophile. This allows for facile S-alkylation reactions with various alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF.[4] This reaction is a common strategy to introduce diverse substituents at the 2-position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[4]

Caption: General scheme for the S-alkylation of the title compound.

Biological Activities and Therapeutic Potential

Quinazolinone derivatives are a well-established class of compounds with a wide array of biological activities. The incorporation of a bromine atom and a mercapto group in this compound is expected to modulate its pharmacological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives.[4] The presence of a halogen at the 6-position of the quinazolinone ring has been shown to enhance anticancer effects.[4] While specific studies on the anticancer activity of this compound are limited, its derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and SW480 (colon cancer).[4]

Mechanism of Action: A primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[5][6] The quinazolinone scaffold can act as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation and survival, ultimately leading to apoptosis.[5][6]

Caption: Putative mechanism of action via EGFR inhibition.

Antimicrobial Activity

Quinazolinone derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.[7] The antimicrobial efficacy is often attributed to the interaction of the quinazolinone scaffold with microbial cell walls or DNA. Structure-activity relationship studies suggest that substitutions at the 2 and 3-positions, and the presence of halogens at the 6-position can enhance antimicrobial properties. Derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one have been shown to be active against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis.[8]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the anticancer activity of this compound and its derivatives.[4]

Materials:

-

Cancer cell lines (e.g., MCF-7, SW480)

-

Normal cell line (e.g., MRC-5) for assessing selectivity

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and a positive control (e.g., Cisplatin, Doxorubicin) for 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and the half-maximal inhibitory concentration (IC₅₀) values.

Caption: Workflow for the MTT-based cell viability assay.

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry. Its straightforward synthesis and the reactivity of the thiol group make it an excellent scaffold for the development of novel therapeutic agents. While the broader class of quinazolinones has been extensively studied, further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this particular derivative. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating the compound and its derivatives against a wider panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile in animal models.

-

SAR Studies: Synthesizing and testing a diverse library of derivatives to optimize potency and selectivity.

The insights provided in this guide aim to serve as a valuable resource for researchers embarking on the exploration of this compound and its potential applications in drug discovery.

References

-

PubChem. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

- Fadda, A. A., & El-Mekabaty, A. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini-Reviews in Medicinal Chemistry, 18(15), 1307-1324.

- Kumar, A., & Singh, A. (2013). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 731-733.

- Supporting Information for a relevant study. (n.d.).

- Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., ... & Sadeghian, S. (2022).

- Gouveia, F. S., & de Souza, M. V. N. (2015). N 3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Organic & Biomolecular Chemistry, 13(34), 9045-9056.

- Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-5.

- Zhang, Y., Li, Y., & Li, J. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5081.

- Antonov, A. V., Ovchinnikov, V. N., Mkrtchyan, K. R., Banny, E. A., & Mkrtchyan, A. R. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives.

- Li, J., Wang, Y., Zhang, Y., & Li, Y. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)

Sources

- 1. 6-BROMO-3-(2-OXO-2-PHENYL-ETHYL)-3H-QUINAZOLIN-4-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (CAS Number: 18009-07-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (CAS No. 18009-07-9), a heterocyclic compound belonging to the quinazolinone class. The quinazolinone scaffold is a prominent structural motif in medicinal chemistry, known for conferring a wide range of biological activities.[1][2][3] This guide details the chemical and physical properties of the title compound, its synthesis, and its significant role as a key intermediate in the development of novel therapeutic agents. While direct biological data on the parent compound is limited, this document explores the extensively studied pharmacological activities of its derivatives, particularly in the realms of oncology, infectious diseases, and inflammation. The methodologies for the synthesis and biological evaluation of these derivatives are also presented, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Properties

This compound is a substituted quinazolinone with a bromine atom at the 6-position, a mercapto group at the 2-position, and a phenyl group at the 3-position.

| Property | Value | Source(s) |

| CAS Number | 18009-07-9 | [4] |

| Molecular Formula | C₁₄H₉BrN₂OS | [4] |

| Molecular Weight | 333.20 g/mol | |

| Synonyms | 6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

| Melting Point | 326-329 °C | |

| Appearance | White solid (typical for related compounds) | [2] |

| Solubility | Generally soluble in organic solvents like DMF and DMSO. | [2] |

Synthesis

The primary synthesis of this compound involves the condensation of 5-bromoanthranilic acid with phenyl isothiocyanate.[2] This reaction provides a reliable and efficient route to the target molecule, which serves as a crucial building block for further chemical modifications.

Experimental Protocol: Synthesis of this compound[2]

-

Reactant Preparation: A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) is prepared in absolute ethanol (30 mL).

-

Reaction: The mixture is refluxed at 65 °C for 20 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is filtered. The resulting residue is recrystallized from ethanol to yield the pure this compound.

Caption: Synthesis of this compound.

Role as a Synthetic Intermediate and Biological Potential of Derivatives

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of a diverse array of quinazolinone derivatives. The mercapto group at the 2-position is a key functional handle for introducing various substituents, leading to compounds with a broad spectrum of biological activities.

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in anticancer drug discovery, with several FDA-approved drugs, such as Gefitinib and Erlotinib, targeting epidermal growth factor receptor (EGFR) tyrosine kinase.[2] Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

A study focused on new quinazoline-4(3H)-one derivatives synthesized from the title compound demonstrated cytotoxic activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[2] Molecular docking and molecular dynamics simulations suggested that these derivatives could potentially bind to the active site of EGFR.[2]

-

Cell Culture: Cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized quinazolinone derivatives for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) values are determined.

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial and Anti-inflammatory Activities

Safety and Handling

Specific safety and handling data for this compound are not extensively documented in publicly available sources. As a general precaution when handling this and other novel chemical compounds, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related bromo-substituted quinazolinone compounds, general hazards may include skin, eye, and respiratory tract irritation.[7] In case of exposure, it is crucial to seek fresh air, flush affected areas with water, and consult a physician.

Conclusion

This compound is a valuable synthetic intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of the mercapto group make it an ideal starting material for the creation of diverse libraries of quinazolinone derivatives. The biological evaluation of these derivatives has revealed promising anticancer, antimicrobial, and anti-inflammatory activities, underscoring the therapeutic potential of the 6-bromo-quinazolinone scaffold. Further investigation into the direct biological properties of the title compound and the continued exploration of its derivatives are warranted to unlock their full potential in the development of novel therapeutics.

References

-

New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (2011). Indian Journal of Pharmaceutical Sciences, 73(3), 333-337. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). BMC Chemistry, 18(1), 93. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(18), 6681. [Link]

-

Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (2017). Journal of Medicinal Chemistry, 60(24), 10134-10151. [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (2023). Journal of Clinical Case Reports and Trails, 2(2). [Link]

-

Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents. (2013). Archiv der Pharmazie, 346(8), 610-617. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). DARU Journal of Pharmaceutical Sciences, 23(1), 3. [Link]

-

Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. (2009). Acta Pharmaceutica, 59(4), 425-442. [Link]

-

Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA Journal of Chemistry. [Link]

Sources

- 1. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mediresonline.org [mediresonline.org]

- 4. scbt.com [scbt.com]

- 5. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. article.scirea.org [article.scirea.org]

- 7. fishersci.com [fishersci.com]

Structure Elucidation of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one: A Multi-Technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise characterization of novel quinazolinone derivatives is paramount for advancing drug discovery and development. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of a specific derivative, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one . We move beyond a simple listing of techniques to explain the causality behind the analytical workflow, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray diffraction provides a self-validating system for structural confirmation. Each section details not only the protocol but the strategic role of the data in building a conclusive structural argument.

The Strategic Workflow: An Integrated Analytical Paradigm

Caption: Overall workflow for structure elucidation.

Synthesis and Initial Verification

The journey to structural confirmation begins with a robust synthetic route and rigorous purification. The target compound, this compound, is efficiently synthesized by the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate in ethanol.[2]

Causality: The choice of starting materials directly dictates the expected final structure. 5-bromoanthranilic acid provides the brominated benzene ring and the eventual carbonyl group, while phenyl isothiocyanate introduces the N-phenyl and 2-mercapto functionalities. Post-synthesis, purification via recrystallization is critical to remove unreacted starting materials and byproducts, as impurities can severely complicate subsequent spectroscopic analysis. A sharp, defined melting point serves as an initial, albeit non-definitive, indicator of sample purity.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Mass spectrometry is the foundational step, providing the most direct evidence of the compound's molecular weight and elemental composition.

Expertise & Experience: We employ Electrospray Ionization (ESI) in positive ion mode, as it is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the protonated molecular ion, [M+H]⁺. The most critical diagnostic feature for this specific molecule is the isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (M and M+2) of almost equal intensity, providing a self-validating confirmation of the presence of a single bromine atom.[3]

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.

-

Data Analysis: Identify the [M+H]⁺ and [M+2+H]⁺ ion peaks and compare their mass and intensity ratio to the theoretical values.

Data Presentation: Expected Mass Spectrometric Data

| Parameter | Theoretical Value | Expected Experimental Value | Rationale |

| Molecular Formula | C₁₄H₉BrN₂OS | - | Based on synthetic precursors. |

| Molecular Weight | 333.20 g/mol | - | For the most abundant isotopes.[4] |

| [M+H]⁺ (for ⁷⁹Br) | 333.9800 | ~m/z 334.0 | Protonated molecular ion. |

| [M+2+H]⁺ (for ⁸¹Br) | 335.9779 | ~m/z 336.0 | Isotopic peak due to ⁸¹Br. |

| Intensity Ratio | ~1:1 | ~1:1 | Natural abundance of Br isotopes. |

Fragmentation Analysis

Tandem MS (MS/MS) experiments can further validate the structure by inducing fragmentation. Key fragmentations in quinazolinone structures often involve the loss of neutral molecules like carbon monoxide (CO).[5]

Caption: Plausible MS fragmentation pathways.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, which are the reactive centers of the molecule.

Expertise & Experience: For this structure, we expect to see characteristic absorption bands for the amide carbonyl (C=O), the imine (C=N) of the quinazolinone ring, and vibrations related to the aromatic rings and the mercapto group. The position of the carbonyl stretch provides insight into the ring system and its electronic environment. A critical observation is the presence of the amide C=O peak and the absence of the broad O-H stretch characteristic of the carboxylic acid starting material, confirming successful cyclization.

Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[6]

-

Pellet Formation: Compress the fine powder in a pellet press to form a transparent disc.

-

Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the holder and acquire the sample spectrum, typically from 4000 to 400 cm⁻¹.[6]

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H stretch | Presence of two aromatic rings. |

| ~2600-2550 | Weak | S-H stretch (thiol) | Indicates the presence of the mercapto group; may be broad or absent depending on tautomerism and H-bonding. |

| ~1685-1660 | Strong | C=O stretch (Amide I) | Confirms the quinazolin-4-one core structure.[6][7] |

| ~1615-1590 | Medium-Strong | C=N stretch | Characteristic of the quinazoline ring.[6] |

| ~1550-1450 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the benzene rings. |

| ~1250-1150 | Medium | C=S stretch (thione) | Evidence for the thione tautomer, often co-existing with the thiol form in the solid state. |

| ~850-800 | Strong | C-H out-of-plane bend | Substitution pattern on the aromatic ring. |

| ~700-600 | Medium | C-Br stretch | Confirms the presence of the bromo-substituent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the precise connectivity of the carbon and hydrogen atoms. A combination of ¹H and ¹³C NMR is essential.

Expertise & Experience: The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this class of compounds due to its high solubilizing power.[7][8] In ¹H NMR, the chemical shifts, integration values, and coupling patterns allow us to map the proton environment. The bromine atom at position 6 significantly influences the electronic environment and splitting patterns of the adjacent aromatic protons (H-5 and H-7), providing a key validation point. In ¹³C NMR, we expect to see 14 distinct signals, corresponding to each unique carbon atom in the proposed structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[6]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.[9]

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. A D₂O exchange experiment can be performed to confirm the identity of the exchangeable S-H/N-H proton.

-

Advanced Analysis: If assignments are ambiguous, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively link protons and carbons.[10]

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 - 12.0 | Broad Singlet | 1H | S-H / N-H | Exchangeable proton of the mercapto/thione group; will disappear upon D₂O exchange. |

| ~8.0 - 7.8 | Doublet | 1H | H-5 | Downfield shift due to proximity to C=O; coupled to H-7. |

| ~7.8 - 7.6 | Doublet of Doublets | 1H | H-7 | Coupled to both H-5 and H-8. |

| ~7.6 - 7.4 | Multiplet | 5H | N-Phenyl H | Protons of the unsubstituted phenyl ring at position 3. |

| ~7.4 - 7.2 | Doublet | 1H | H-8 | Coupled to H-7. |

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 - 170 | C-2 (C=S) | Characteristic chemical shift for a thione carbon. |

| ~162 - 160 | C-4 (C=O) | Typical amide carbonyl carbon in a quinazolinone ring.[9] |

| ~148 - 146 | C-8a | Quaternary carbon at the ring junction. |

| ~138 - 120 | Aromatic CH & C-q | Signals for the 10 remaining aromatic carbons from both rings. |

| ~118 - 115 | C-6 (C-Br) | Carbon atom directly attached to bromine. |

Single-Crystal X-ray Crystallography: The Gold Standard

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter. It moves beyond connectivity to provide precise bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.

Expertise & Experience: This technique is contingent on the ability to grow a high-quality single crystal, which can be a challenging step. However, the resulting data is unparalleled in its detail. It not only confirms the atomic connectivity deduced from NMR but also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K) using Mo Kα or Cu Kα radiation.[11]

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (like Br and S), and then refine the model against the experimental data to determine the positions of all non-hydrogen atoms.[12]

The resulting electron density map provides a definitive, three-dimensional model of the molecule, leaving no ambiguity as to its structure.

Conclusion: A Synthesis of Evidence

The structural elucidation of This compound is achieved not by a single measurement but by the logical synthesis of data from a suite of analytical techniques. Mass spectrometry establishes the molecular formula (C₁₄H₉BrN₂OS) and confirms the presence of bromine through its distinct isotopic pattern. IR spectroscopy verifies the key functional architecture, including the critical amide carbonyl and mercapto/thione groups. Finally, high-field NMR spectroscopy provides a detailed map of the proton and carbon framework, confirming the specific substitution pattern and connectivity. For absolute proof, X-ray crystallography delivers an unequivocal three-dimensional structure. This integrated, multi-technique approach ensures the highest level of scientific integrity and provides a trustworthy and authoritative confirmation of the molecular structure, a critical step in the journey of drug discovery and development.

References

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. Available at: [Link].

-

ResearchGate. Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. Available at: [Link].

-

Supporting Information. 3 - Supporting Information. Available at: [Link].

-

MDPI. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Available at: [Link].

- Patel, et al. Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. IJPSCR/Jul-Sep-2021/Vol 1/Issue 3.

-

ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Available at: [Link].

-

Iraqi Journal of Science. Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Available at: [Link].

-

University of Southampton ePrints. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Available at: [Link].

-

National Institutes of Health (NIH). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available at: [Link].

-

MDPI. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available at: [Link].

-

ResearchGate. Synthesis of 2-substituted-4(3H)-quinazolinones 4. Available at: [Link].

-

Royal Society of Chemistry. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. Available at: [Link].

-

ResearchGate. Structure Confirmation of Quinazolinone and Hydroindole Using Residual Dipolar Couplings From Polyarylisocyanide Liquid Crystal. Available at: [Link].

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link].

-

National Institutes of Health (NIH). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Available at: [Link].

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link].

-

ResearchGate. X-ray crystal structure of 5-bromo-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 2 a.[13]. Available at: [Link].

-

National Institutes of Health (NIH). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Available at: [Link].

-

National Institutes of Health (NIH). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link].

-

MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Available at: [Link].

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of 3-(4-{[(substitutedphenyl)methylene] amino}phenyl)-6-bromo- 2-methylquinazolin-4-one. Available at: [Link].

-

Semantic Scholar. Structure Confirmation of Quinazolinone and Hydroindole Using Residual Dipolar Couplings From Polyarylisocyanide Liquid Crystal. Available at: [Link].

-

MDPI. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Available at: [Link].

-

NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Available at: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

-

ResearchGate. chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction. Available at: [Link].

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link].

-

National Institutes of Health (NIH). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. Available at: [Link].

-

ResearchGate. UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. Available at: [Link].

-

VNU Journal of Science: Education Research. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Available at: [Link].

-

PubChem. 6-Bromo-2-phenylquinazolin-4(1H)-one. Available at: [Link].

-

PubMed. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][9][14][15]thiadiazole Moiety and 4-Piperidinyl Linker. Available at: [Link].

-

National Institutes of Health (NIH). X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. Available at: [Link].

- National Institutes of Health (NIH). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8579483/.

-

EBSCO. Spectroscopic Analysis | Research Starters. Available at: [Link].

-

National Institutes of Health (NIH). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Available at: [Link].

-

Growing Science. Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Available at: [Link].

-

ResearchGate. (PDF) Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. Available at: [Link].

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link].

Sources

- 1. mediresonline.org [mediresonline.org]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpscr.info [ijpscr.info]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines [mdpi.com]

- 12. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mediresonline.org [mediresonline.org]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. researchgate.net [researchgate.net]

"6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one mechanism of action"

An In-Depth Technical Guide to the Postulated Mechanism of Action of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities.[1] The specific derivative, this compound, is a synthetic intermediate used in the development of novel therapeutic agents.[2] While direct experimental data on its specific mechanism of action is not extensively published, a comprehensive analysis of structurally related quinazolinone derivatives allows for the formulation of a well-supported, hypothetical mechanism. This guide synthesizes the available evidence, primarily pointing towards the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a principal mechanism of action, a hallmark of many anticancer quinazolinone-based drugs.[1][2][3][4] Further potential biological targets are also explored, providing a foundational understanding for future research and development.

Introduction to the Quinazolinone Scaffold

Quinazolinones are fused heterocyclic compounds that have garnered significant interest in pharmaceutical chemistry due to their diverse biological activities.[5] This versatile scaffold is present in over 150 naturally occurring alkaloids and a multitude of synthetic compounds.[1] The broad pharmacological spectrum of quinazolinone derivatives includes anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[5][6][7][8][9][10] The therapeutic efficacy of these compounds is often dictated by the nature and position of various substituents on the quinazolinone ring system.[11]

The subject of this guide, this compound, possesses several key structural features that are frequently associated with potent biological activity:

-

A Quinazolin-4(3H)-one Core: The fundamental bicyclic structure.

-

A Bromo-substituent at Position 6: The presence of a halogen at this position has been shown to enhance anticancer effects in numerous studies.[2][3]

-

A Mercapto Group at Position 2: This group offers a site for further chemical modification to generate diverse derivatives.[2]

-

A Phenyl Group at Position 3: Substitutions at this position can influence the compound's interaction with biological targets.[2]

Given these structural characteristics, the primary focus for elucidating its mechanism of action falls within the realm of oncology.

Postulated Primary Mechanism of Action: EGFR Inhibition

A substantial body of evidence points to the inhibition of the Epidermal Growth Factor Receptor (EGFR) as a key mechanism for the anticancer activity of many quinazolinone derivatives.[1][2][3][4] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Its overexpression or mutation is a common driver in various cancers, making it a well-established therapeutic target.[3]

Several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, are quinazoline-based EGFR inhibitors.[2] Research on 6-bromo-quinazoline derivatives has specifically highlighted their potential as EGFR inhibitors.[2][3] Molecular docking studies on derivatives of this compound have predicted favorable binding interactions within the active site of EGFR.[2]

The proposed mechanism involves the compound binding to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of tyrosine residues and thereby inhibiting the downstream signaling cascade. This leads to cell cycle arrest and the induction of apoptosis in cancer cells.[4]

Caption: Postulated inhibition of the EGFR signaling pathway.

Other Potential Mechanisms and Biological Targets

While EGFR inhibition is the most strongly implicated mechanism, the broad bioactivity of quinazolinones suggests that this compound or its derivatives could interact with other cellular targets.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme for the synthesis of nucleic acids and amino acids. Its inhibition is a proven strategy for both anticancer and antimicrobial therapies. Some 6-bromo-quinazoline derivatives have been investigated as potential DHFR inhibitors.[3]

-

Carbonic Anhydrase (CA) Inhibition: Certain 2-mercaptoquinazolinone derivatives have shown potent and selective inhibitory activity against human carbonic anhydrase isoforms IX and XII, which are implicated in tumor progression.[12]

-

Anti-inflammatory Activity: Various 6-bromo-quinazolinone derivatives have demonstrated promising anti-inflammatory and analgesic properties.[13] This suggests potential interactions with enzymes like cyclooxygenases (COX).

-

Antimicrobial Activity: The quinazolinone scaffold is known for its antimicrobial effects.[11][14] For instance, 2-mercapto-quinazolinones have been identified as inhibitors of Type II NADH Dehydrogenase in Mycobacterium tuberculosis.[15]

-

Other Kinase Inhibition: Beyond EGFR, other kinases could be potential targets. For example, some quinazolinone derivatives have been shown to inhibit Aurora A kinase and the ALK/PI3K/AKT signaling pathway.[16]

Quantitative Data from Related Compounds

Table 1: In Vitro Cytotoxicity and EGFR Inhibition of a Related Derivative

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 8a * | EGFR (wild-type) | -6.7 | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [2][3] |

| 8a * | EGFR (wild-type) | -6.7 | SW480 (Colon Cancer) | 17.85 ± 0.92 | [2] |

*Compound 8a is a derivative synthesized from this compound.[2]

Table 2: Carbonic Anhydrase Inhibition by 2-Mercaptoquinazolinone Derivatives

| Compound | Target Isoform | Kᵢ (nM) | Reference |

|---|---|---|---|

| Compound 2 | hCA IX | 40.7 | [12] |

| Compound 4 | hCA IX | 13.0 | [12] |

| Compound 2 | hCA XII | 8.0 | [12] |

| Compound 4 | hCA XII | 10.8 |[12] |

Proposed Experimental Workflow for Mechanism of Action Validation

To empirically validate the hypothesized mechanism of action for this compound, a structured experimental approach is necessary.

Caption: Experimental workflow for validating the mechanism of action.

Step-by-Step Methodologies

1. In Vitro Cytotoxicity Assay (MTT Assay):

-

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

-

Protocol:

-

Seed cancer cells (e.g., A549, MCF-7) known to overexpress EGFR in 96-well plates and incubate for 24 hours to allow attachment.[4]

-

Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., Erlotinib).[4]

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

2. EGFR Kinase Assay:

-

Objective: To directly measure the inhibitory effect of the compound on EGFR kinase activity.

-

Protocol:

-

Use a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

In a 96-well plate, combine recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.

-

Add varying concentrations of the test compound.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection method.

-

Determine the IC₅₀ value for direct enzyme inhibition.

-

3. Western Blot Analysis:

-

Objective: To assess the inhibition of EGFR phosphorylation and downstream signaling in a cellular context.

-

Protocol:

-

Treat EGFR-positive cells with the test compound at concentrations around its IC₅₀ value for a defined period.

-

Lyse the cells to extract total protein.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).

-

Incubate with corresponding secondary antibodies conjugated to HRP.

-

Detect the protein bands using a chemiluminescence substrate and imaging system. A reduction in the p-EGFR/total EGFR ratio indicates target engagement.

-

Conclusion

While direct experimental validation for this compound is pending, the convergence of evidence from structurally analogous compounds strongly supports the hypothesis that its primary mechanism of action, particularly in an oncological context, is the inhibition of the EGFR signaling pathway. The presence of the 6-bromo substituent is a key feature associated with this activity. The broader pharmacological profile of the quinazolinone scaffold also suggests the potential for interactions with other important biological targets, such as DHFR and carbonic anhydrases. The experimental workflows detailed in this guide provide a clear path for future investigations to definitively elucidate the mechanism of action and unlock the full therapeutic potential of this promising chemical entity.

References

- Current time information in Pasuruan, ID. (n.d.). Google. Retrieved January 13, 2026, from https://www.google.com/search?q=time+in+Pasuruan,+ID

- (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.

- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from https://www.semanticscholar.org/paper/A-REVIEW-ON-BIOLOGICAL-ACTIVITY-OF-QUINAZOLINONES-Waghmare-Manchare/a40868f07074360e206082b2628045d130a7d976

- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. (n.d.). PubMed Central. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022931/

- A review on biological activity of quinazolinones. (2022). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.net/publication/358893979_A_review_on_biological_activity_of_quinazolinones

- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11224329/

- Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC. (n.d.). PubMed Central. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8195977/

- Unlocking the Potential of 6-Bromo-Quinazoline Derivatives: A Comparative Molecular Docking Guide. (n.d.). Benchchem. Retrieved January 13, 2026, from https://www.benchchem.

- Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.net/publication/313850125_Synthesis_of_some_6-bromo_quinazolinone_derivatives_for_their_pharamcological_activities

- 6,7-Dibromo-4(3H)-quinazolinone|High-Purity Research Compound. (n.d.). Benchchem. Retrieved January 13, 2026, from https://www.benchchem.com/product/b151609

- 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action, and Absorption, Distribution, Metabolism, and Excretion Characterization. (n.d.). ACS Publications. Retrieved January 13, 2026, from https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01511

- Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023). PubMed Central. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865518/

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.net/publication/370044634_Synthesis_And_Antibacterial_Activity_of_6-Bromo-2-O-_Amin-_Ophenyl-3-Amino-_Quinazolin-43h

- The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. (n.d.). Benchchem. Retrieved January 13, 2026, from https://www.benchchem.com/blog/the-foundational-chemistry-and-therapeutic-applications-of-6-bromo-4-quinazolinone-a-technical-guide/

- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). National Institutes of Health. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11139413/

- S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC. (2020). National Institutes of Health. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7082725/

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.). PubMed Central. Retrieved January 13, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442220/

- QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS. (2023). ResearchGate. Retrieved January 13, 2026, from https://www.researchgate.net/publication/370356947_QUINAZOLINONE_PHARMACOPHORE_WITH_ENDLESS_PHARMACOLOGICAL_ACTIONS

- Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. (n.d.). PubMed. Retrieved January 13, 2026, from https://pubmed.ncbi.nlm.nih.gov/19894645/

- Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. (n.d.). PubMed. Retrieved January 13, 2026, from https://pubmed.ncbi.nlm.nih.gov/30907409/

- This compound | CAS 18009-07-9 | SCBT. (n.d.). Santa Cruz Biotechnology. Retrieved January 13, 2026, from https://www.scbt.com/p/6-bromo-2-mercapto-3-phenylquinazolin-4-3h-one-18009-07-9

- 6-Bromo-2-phenylquinazolin-4(1H)-one | C14H9BrN2O | CID 135741485. (n.d.). PubChem. Retrieved January 13, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2-phenylquinazolin-4_1H_-one

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. eipublication.com [eipublication.com]

- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mediresonline.org [mediresonline.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazolinone Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Quinazolinone Derivatives

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. In this landscape, certain chemical structures, known as "privileged scaffolds," emerge as exceptionally fruitful starting points for drug design. The quinazolinone core is a prominent member of this elite group, consistently appearing in a vast array of biologically active molecules.[1][2] This guide provides a comprehensive exploration of the multifaceted biological activities of quinazolinone derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to unlock their therapeutic potential.

The Versatility of the Quinazolinone Nucleus

The quinazolinone scaffold is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring, containing a ketone group. The most common isomers are 4(3H)-quinazolinone and 2(1H)-quinazolinone. This core structure offers several advantages for medicinal chemists. Its rigid framework provides a defined orientation for substituent groups, while multiple positions on both the benzene and pyrimidine rings are amenable to chemical modification.[2][3] This structural flexibility allows for the fine-tuning of physicochemical properties and biological targets, leading to a broad spectrum of pharmacological activities.[2]

Quinazolinone derivatives have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[3][4][5][6][7] This guide will dissect these key activities, providing insights into the molecular intricacies that govern their therapeutic potential.

Anticancer Activity: A Dominant Therapeutic Focus

The development of novel anticancer agents is a primary focus of quinazolinone research. Derivatives of this scaffold have shown efficacy against a multitude of cancer types, including breast, lung, and pancreatic cancers, by targeting various hallmarks of cancer.[3][8]

Mechanisms of Anticancer Action

Quinazolinone derivatives exert their anticancer effects through diverse and often interconnected mechanisms:

-

Kinase Inhibition: A significant number of anticancer quinazolinones function as kinase inhibitors.[9][10] They competitively bind to the ATP-binding site of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][11][12] Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are quinazoline-based tyrosine kinase inhibitors.[9][10]

-

Tubulin Polymerization Inhibition: Some quinazolinone derivatives disrupt the dynamics of microtubule assembly and disassembly, which is crucial for cell division.[3][11] By inhibiting tubulin polymerization, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[3][13]

-

Induction of Apoptosis: Many quinazolinone compounds induce programmed cell death (apoptosis) in cancer cells.[3][8] This can be achieved through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins like the Bcl-2 family.[11]

-

Inhibition of DNA Replication and Repair: Certain derivatives have been shown to interfere with DNA synthesis and repair mechanisms, for example, by inhibiting topoisomerase II, an enzyme essential for DNA replication.[2]

-

Anti-angiogenesis: By inhibiting kinases like VEGFR, some quinazolinones can suppress the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.[3]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The anticancer potency of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone ring.[1][3]

-

Position 2: Substitution at the 2-position with aryl or heteroaryl groups is often crucial for activity. The nature of this substituent can influence the compound's ability to interact with specific amino acid residues in the target protein's active site.

-

Position 3: The substituent at the 3-position plays a significant role in modulating activity. The introduction of various side chains can enhance binding affinity and selectivity for target kinases.

-

Positions 6 and 8: Modifications at the 6 and 8-positions of the benzene ring with small, lipophilic groups can significantly impact pharmacological activity.[3] For instance, the presence of a halogen or a methoxy group can enhance anticancer potency.

Table 1: Anticancer Activity of Selected Quinazolinone Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound (119) | HepG-2 (Liver) | 6.65 | Growth Inhibition | [3] |

| Compound (120) | MCF-7 (Breast) | 8.27 | Growth Inhibition | [3] |

| Compound 44 | MCF-7 (Breast) | - | - | [8] |

| Compound 46 | A549 (Lung), HCT116 (Colon), MCF-7 (Breast) | Good Activity | - | [8] |

| Compound 47 | A549 (Lung), HCT116 (Colon), MCF-7 (Breast) | Promising Activity | - | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents. Quinazolinone derivatives have shown promising activity against a range of bacteria and fungi.[4][14][15]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinazolinones are varied and can include:

-

Inhibition of Bacterial Cell Wall Synthesis: Some derivatives target penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[16]

-

Interference with DNA and Protein Synthesis: Certain compounds can inhibit bacterial DNA gyrase or interfere with protein synthesis, leading to bacteriostatic or bactericidal effects.[17]

-

Disruption of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some quinazolinones have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[18]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

Lipophilicity: Increased lipophilicity, often achieved through the introduction of substituents like a naphthyl radical, can enhance the ability of the compound to penetrate the bacterial cell membrane.[17]

-

Substituents on the Benzene Ring: The presence of an amide group on the benzene ring of the quinazolinone nucleus has been associated with pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae.[17]

-

Metal Complexes: The formation of metal complexes with quinazolinone derivatives can enhance their antimicrobial activity, with some complexes exhibiting broad-spectrum effects against both Gram-positive and Gram-negative bacteria.[19]

Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives

| Compound | Target Microorganism | Activity | Reference |

| A-2 | E. coli | Excellent | [4] |

| A-3 | A. niger | Excellent | [4] |

| A-4 | P. aeruginosa | Excellent | [4] |

| A-6 | C. albicans | Excellent | [4] |

| L18 | Xanthomonas axonopodis pv. citri | EC50 = 16.9 µg/mL | [20] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilutions: Prepare serial two-fold dilutions of the quinazolinone derivative in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, often by modulating the production of pro-inflammatory mediators.[21][22][23]

Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Enzymes: Quinazolinones can inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, key mediators of inflammation.[2]

-

Suppression of Pro-inflammatory Cytokines: These compounds can suppress the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3][22] This is often achieved by inhibiting signaling pathways like NF-κB.[22]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

-

Substituents at Position 3: The introduction of heterocyclic moieties like azetidinones and thiazolidinones at the 3-position can enhance anti-inflammatory potential.[21]

-

Aromatic Substituents: The presence of a p-chlorophenyl group on the quinazolinone moiety has been shown to result in better anti-inflammatory activity compared to an unsubstituted phenyl group.[21]

Table 3: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound | Model | Activity (% Edema Inhibition) | Reference |

| Compound 9 | Carrageenan-induced paw edema | 20.4 | [21] |

| Azetidinones (11-16) | Carrageenan-induced paw edema | 24.6 - 27.3 | [21] |

| Thiazolidinones (17-22) | Carrageenan-induced paw edema | 22.9 - 32.5 | [21] |

| Compound 21 | Carrageenan-induced paw edema | 32.5 | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week.

-

Compound Administration: Administer the test quinazolinone derivative or a standard anti-inflammatory drug (e.g., phenylbutazone) orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Anticonvulsant and Antiviral Activities: Expanding the Therapeutic Horizon

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, quinazolinone derivatives have also shown promise as anticonvulsant and antiviral agents.

Anticonvulsant Activity

Certain quinazolinone derivatives have demonstrated efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[6][24][25][26] The sedative-hypnotic properties of some quinazolinones, like methaqualone, are well-documented, and research is ongoing to separate the anticonvulsant effects from undesirable sedative side effects.[24] The mechanism of action for their anticonvulsant effects may involve modulation of GABA-A receptors or inhibition of carbonic anhydrase II.[27]

Antiviral Activity

The antiviral potential of quinazolinones is an emerging area of research. Derivatives have shown activity against a range of viruses, including Zika virus, Dengue virus, and various herpes simplex viruses.[7][28][29] For instance, certain 2,3,6-trisubstituted quinazolinone compounds have been identified as potent inhibitors of Zika virus replication.[7][29] Some derivatives may act as deubiquitinating enzyme inhibitors, a potential broad-spectrum antiviral strategy.[30]

Synthesis of Biologically Active Quinazolinones

The synthesis of quinazolinone derivatives is well-established, with several versatile methods available to medicinal chemists. A common and efficient route involves the reaction of anthranilic acid or its derivatives with an appropriate acyl chloride, followed by cyclization.[14][31]

Caption: A general synthetic route to 4(3H)-quinazolinones.

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a cornerstone of medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities has yielded a wealth of knowledge and several clinically successful drugs.

Future research will likely focus on:

-

Target-Specific Design: Leveraging computational tools and a deeper understanding of disease biology to design quinazolinone derivatives with high selectivity for specific molecular targets, thereby minimizing off-target effects.

-

Hybrid Molecules: The synthesis of hybrid molecules that combine the quinazolinone scaffold with other pharmacophores to create multifunctional drugs with enhanced efficacy.[32]

-

Overcoming Drug Resistance: Designing novel quinazolinone derivatives that can circumvent known mechanisms of drug resistance, particularly in cancer and infectious diseases.

-

Exploring New Therapeutic Areas: Investigating the potential of quinazolinone derivatives in other disease areas where their diverse biological activities may be beneficial.